molecular formula C21H40O2 B092864 Propan-2-yl octadec-9-enoate CAS No. 17364-07-7

Propan-2-yl octadec-9-enoate

Cat. No.: B092864
CAS No.: 17364-07-7
M. Wt: 324.5 g/mol
InChI Key: PZQSQRCNMZGWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl octadec-9-enoate, also known as isopropyl oleate, is an ester derived from oleic acid and isopropanol. It is a colorless to pale yellow liquid with a mild odor. This compound is commonly used in various industrial applications due to its excellent emollient properties and its ability to act as a solvent and lubricant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl octadec-9-enoate typically involves the esterification of oleic acid with isopropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of oleic acid and isopropanol into the reactor, along with the acid catalyst. The reaction mixture is heated and maintained at a specific temperature to optimize the yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl octadec-9-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl octadec-9-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the formulation of various biological assays and experiments.

    Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical applications due to its emollient properties.

    Industry: Widely used in cosmetics, personal care products, and lubricants.

Mechanism of Action

The mechanism of action of Propan-2-yl octadec-9-enoate primarily involves its interaction with lipid membranes. It acts as an emollient by forming a protective barrier on the skin, which helps to retain moisture. In biological systems, it can interact with various molecular targets, including enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    9-Octadecenoic acid, methyl ester:

    9-Octadecenoic acid, ethyl ester:

Uniqueness

Propan-2-yl octadec-9-enoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its isopropyl group provides better solubility and emollient properties compared to its methyl and ethyl counterparts .

Properties

CAS No.

17364-07-7

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

propan-2-yl octadec-9-enoate

InChI

InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3

InChI Key

PZQSQRCNMZGWFT-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C

112-11-8

Origin of Product

United States

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